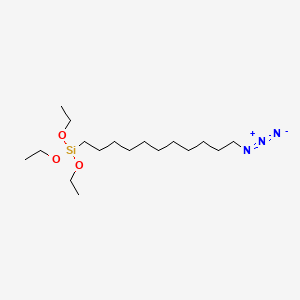
Carbasalate calcium
Übersicht
Beschreibung
Carbasalate calcium is an analgesic, antipyretic, and anti-inflammatory drug, as well as a platelet aggregation inhibitor. It is a chelate of calcium acetylsalicylate (the calcium salt of aspirin) and urea . This compound is used for the treatment of headache, fever, and pain due to flu and other conditions like myalgia . It is also used for secondary prevention of myocardial infarction and the treatment of unstable angina pectoris .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of carbasalate calcium involves dispersing aspirin, calcium nitrate, and urea into alcohol, followed by the addition of ammonia water under stirring conditions at 0-5°C. The mixture is then heated to 25-35°C and reacted for 2-2.5 hours. The reaction solution is cooled to 0-5°C, allowed to stand for crystal growth, and then subjected to suction filtration and drying to obtain this compound .
Industrial Production Methods: In industrial settings, the preparation method involves mixing acetylsalicylic acid, urea, and calcium carbonate in water, followed by cooling and filtration. The filtrate is then treated with methyl alcohol to precipitate this compound, which is filtered, washed, and dried .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Calciumcarbasalat unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, bei der es in vivo zu Salicylsäure und Harnstoff abgebaut wird . Es nimmt auch an Substitutionsreaktionen teil, da Acetylsalicylsäure vorhanden ist.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Wasser und Enzyme im Körper.
Substitution: Acetylsalicylsäure kann mit Basen oder Nukleophilen reagieren.
Hauptsächlich gebildete Produkte:
Hydrolyse: Salicylsäure und Harnstoff.
Substitution: Verschiedene acetylierte Produkte, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Calciumcarbasalat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um Chelat- und Komplexierungsreaktionen zu untersuchen.
Biologie: Untersucht wurden seine Auswirkungen auf die Thrombozytenaggregation und die Blutgerinnungsmechanismen.
Medizin: Wird zur Behandlung von Schmerzen, Fieber und Entzündungen eingesetzt.
5. Wirkmechanismus
Calciumcarbasalat übt seine Wirkungen hauptsächlich durch die Hemmung von Cyclooxygenase (COX)-Enzymen aus. Es acetyliert das Enzym Cyclooxygenase in Thrombozyten und hemmt so die Bildung von Prostaglandin Thromboxan A2, das für die Thrombozytenaggregation entscheidend ist . Diese irreversible Hemmung führt zu einem verlängerten antithrombotischen Effekt, der es wirksam bei der Vorbeugung von Blutgerinnseln macht .
Ähnliche Verbindungen:
Aspirin (Acetylsalicylsäure): Beide Verbindungen hemmen COX-Enzyme, aber Calciumcarbasalat ist ein Chelat, das möglicherweise unterschiedliche pharmakokinetische Eigenschaften bietet.
Calcium-Acetylsalicylat: Ähnlich in der Struktur, aber es enthält nicht die Harnstoffkomponente, was sich auf seine Stabilität und Löslichkeit auswirken kann.
Einzigartigkeit: Die einzigartige Chelatbildung von Calciumcarbasalat aus Calcium-Acetylsalicylat und Harnstoff bietet im Vergleich zu seinen Einzelkomponenten eine verbesserte Stabilität und Löslichkeit. Diese Chelatbildung reduziert auch gastrointestinale Nebenwirkungen, die häufig mit Aspirin verbunden sind .
Wirkmechanismus
Carbasalate calcium exerts its effects primarily through the inhibition of cyclo-oxygenase (COX) enzymes. It acetylates the enzyme cyclo-oxygenase in thrombocytes, thereby inhibiting the formation of prostaglandin thromboxane A2, which is crucial for platelet aggregation . This irreversible inhibition leads to a prolonged antithrombotic effect, making it effective in preventing blood clots .
Vergleich Mit ähnlichen Verbindungen
Aspirin (Acetylsalicylic Acid): Both compounds inhibit COX enzymes, but carbasalate calcium is a chelate, which may offer different pharmacokinetic properties.
Salicylic Acid: A metabolite of both aspirin and this compound, it shares anti-inflammatory properties but lacks the chelated calcium component.
Calcium Acetylsalicylate: Similar in structure but does not include the urea component, which may affect its stability and solubility.
Uniqueness: this compound’s unique chelation of calcium acetylsalicylate and urea provides enhanced stability and solubility compared to its individual components. This chelation also reduces gastrointestinal side effects commonly associated with aspirin .
Eigenschaften
IUPAC Name |
calcium;2-acetyloxybenzoate;urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H8O4.CH4N2O.Ca/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;2-1(3)4;/h2*2-5H,1H3,(H,11,12);(H4,2,3,4);/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMUGTALCSPLDM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].C(=O)(N)N.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18CaN2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93803-83-9, 5749-67-7 | |
| Record name | Calcium, bis[2-(acetyloxy)benzoato](urea-O)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93803-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(o-acetylsalicylato)(urea-O)calcium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093803839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis[o-acetylsalicylato](urea-O)calcium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carbasalate calcium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate](/img/structure/B1501428.png)






